2-[(4-methylpent-3-en-1-yl)sulfanyl]ethan-1-amine
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Overview
Description
2-[(4-methylpent-3-en-1-yl)sulfanyl]ethan-1-amine is an organic compound with the molecular formula C8H17NS and a molecular weight of 159.29 g/mol. This compound features a sulfanyl group attached to an ethanamine backbone, with a 4-methylpent-3-en-1-yl substituent. It is known for its unique chemical structure, which allows it to participate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylpent-3-en-1-yl)sulfanyl]ethan-1-amine typically involves the reaction of 4-methylpent-3-en-1-yl halide with ethanethiol, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylpent-3-en-1-yl)sulfanyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
2-[(4-methylpent-3-en-1-yl)sulfanyl]ethan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-methylpent-3-en-1-yl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-[(4-methylpent-3-en-1-yl)sulfanyl]ethanol: Similar structure but with a hydroxyl group instead of an amine group.
2-[(4-methylpent-3-en-1-yl)sulfanyl]acetic acid: Contains a carboxylic acid group instead of an amine group.
2-[(4-methylpent-3-en-1-yl)sulfanyl]propane: Similar structure but with a propane backbone instead of ethanamine.
Uniqueness
2-[(4-methylpent-3-en-1-yl)sulfanyl]ethan-1-amine is unique due to its combination of a sulfanyl group and an amine group, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and biological contexts, making it a valuable compound in scientific research .
Properties
CAS No. |
2159641-30-0 |
---|---|
Molecular Formula |
C8H17NS |
Molecular Weight |
159.3 |
Purity |
95 |
Origin of Product |
United States |
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